molecular formula C10H14ClNO B13295630 2-Chloro-6-(2-methylpropoxy)aniline

2-Chloro-6-(2-methylpropoxy)aniline

Cat. No.: B13295630
M. Wt: 199.68 g/mol
InChI Key: MHOFZOVUMIPYAE-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a 2-methylpropoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methylpropoxy)aniline typically involves the reaction of 2-chloroaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or ethanol.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(2-methylpropoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylaniline
  • 2-Chloro-6-ethoxyaniline
  • 2-Chloro-6-isopropoxyaniline

Uniqueness

2-Chloro-6-(2-methylpropoxy)aniline is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-chloro-6-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3

InChI Key

MHOFZOVUMIPYAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)Cl)N

Origin of Product

United States

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